Product packaging for Carbocyclic-2',3'-dideoxyguanosine(Cat. No.:CAS No. 112915-00-1)

Carbocyclic-2',3'-dideoxyguanosine

Cat. No.: B12730214
CAS No.: 112915-00-1
M. Wt: 249.27 g/mol
InChI Key: PMPFSQREEWMOPZ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbocyclic-2',3'-dideoxyguanosine (Carbovir) is a carbocyclic nucleoside analog where the sugar moiety has been replaced by a cyclopentene ring, conferring greater hydrolytic stability compared to its ribose-containing counterparts . This structural feature is key to its role as a potent and selective agent in antiretroviral research. Its primary mechanism of action is through the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). The active form, carbovir triphosphate, acts as a chain terminator; it is competitively incorporated by reverse transcriptase into the growing DNA chain during viral replication, but the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby terminating DNA elongation and halting viral replication . This chain-terminating activity is a hallmark of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). A significant research advantage of carbovir triphosphate is its selective potency. Studies demonstrate it is a potent inhibitor of HIV-1 reverse transcriptase with a Ki value comparable to AZT-TP, while showing significantly less activity against human DNA polymerases alpha, beta, and gamma, suggesting a potential for a higher therapeutic index . The anti-HIV activity is enantiomer-specific, residing predominantly in the (-) isomer . Beyond its direct application in HIV research, this compound serves as a critical scaffold and tool compound. It is invaluable in mechanistic studies to probe polymerase fidelity and nucleotide analog incorporation . Furthermore, it is a key starting point in medicinal chemistry for Structure-Activity Relationship (SAR) studies and the synthesis of novel prodrugs or analogs aimed at improving pharmacokinetic properties, such as bioavailability and cellular uptake .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O2 B12730214 Carbocyclic-2',3'-dideoxyguanosine CAS No. 112915-00-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112915-00-1

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

2-amino-9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h5-7,17H,1-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1

InChI Key

PMPFSQREEWMOPZ-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1CC(CC1CO)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

Historical Context of Nucleoside Analogues in Antiviral Drug Discovery

The history of nucleoside analogues in antiviral drug discovery is a rich and lengthy one, with these compounds forming the foundation of antiviral therapy. researchgate.netresearchgate.net Natural nucleosides are an ideal starting point for drug design because of their integral role in many critical biological functions and as the fundamental building blocks for the synthesis of DNA and RNA. researchgate.net

The journey began with the discovery of iododeoxyuridine (IDU) in 1959, which, along with trifluorothymidine (TFT), became a cornerstone of herpesvirus antiviral treatment. researchgate.net Another significant early nucleoside analogue was adenine (B156593) arabinoside (vidarabine), first described in 1964 and approved by the FDA in 1976 for use against herpes simplex virus 1 and 2 (HSV-1 and HSV-2) and Herpes Zoster Virus. researchgate.net However, toxicity issues limited the use of these early compounds. researchgate.net

A major breakthrough came with the development of Acyclovir (B1169), a highly selective antiviral drug that demonstrated a direct inhibitory effect on viral replication with minimal side effects on the host. elsevier.es The success of Acyclovir spurred the development of numerous other nucleoside analogue prodrugs. elsevier.es The emergence of the HIV/AIDS pandemic in the 1980s further accelerated research in this area, leading to the discovery that existing antiviral molecules like azidothymidine (AZT) were effective against HIV. elsevier.es This era also saw the introduction of "chain terminators" like dideoxycytidine (ddC) and dideoxyinosine (ddI), which were approved as nucleoside reverse transcriptase inhibitors against HIV. nih.gov

Evolution of Carbocyclic Nucleosides As Therapeutic Agents

The development of carbocyclic nucleosides marked a significant evolution in the design of antiviral agents. In these compounds, the oxygen atom in the furanose ring of a standard nucleoside is replaced with a methylene (B1212753) group, resulting in a cyclopentyl ring. benthamscience.comnih.gov This structural modification offers two key advantages: it makes the compounds resistant to enzymatic breakdown by glycoside hydrolases and allows them to be recognized by the receptors of natural nucleosides. nih.govhilarispublisher.com

The initial interest in carbocyclic nucleosides was sparked by the discovery of naturally occurring compounds like aristeromycin (B1667592) and neplanocin A, which exhibited biological activity. acs.orgresearchgate.net This led researchers to synthesize a variety of carbocyclic analogues to enhance their antiviral properties. nih.govacs.org

A pivotal moment in the evolution of carbocyclic nucleosides was the emergence of Carbocyclic-2',3'-didehydro-2',3'-dideoxyguanosine (Carbovir) as a potent and selective agent against HIV. tandfonline.comresearchgate.netnih.gov Further research to address some of Carbovir's limitations, such as low solubility and cytotoxicity, led to the development of Abacavir (B1662851), a carbocyclic analogue with a modification to the nucleobase. nih.gov Entecavir is another important example, a carbocyclic nucleoside approved for treating both HIV and HBV. nih.gov The broad spectrum of biological activity demonstrated by carbocyclic nucleosides has solidified their importance as therapeutic agents and continues to drive research into new and more potent analogues. nih.gov

Molecular and Cellular Mechanisms of Action of Carbocyclic 2 ,3 Dideoxyguanosine Analogues

Intracellular Anabolism and Phosphorylation Cascades

The antiviral activity of Carbocyclic-2',3'-dideoxyguanosine, also known as Carbovir (B1146969), is dependent on its intracellular conversion to the pharmacologically active metabolite, Carbovir triphosphate (CBV-TP). ontosight.ai This anabolism is a multi-step process involving a series of phosphorylation reactions catalyzed by host cell kinases. ontosight.ainih.gov The efficiency and stereoselectivity of these enzymatic steps are critical determinants of the compound's potency. nih.gov

The conversion of Carbovir to its active triphosphate form occurs through a sequential three-step phosphorylation cascade within the target cell. ontosight.ainih.gov The parent compound, a carbocyclic analogue of 2',3'-dideoxyguanosine (B1417426), is first phosphorylated to Carbovir monophosphate (CBV-MP). nih.gov Subsequently, CBV-MP is converted to Carbovir diphosphate (B83284) (CBV-DP) by a nucleoside monophosphate kinase. nih.govpharmgkb.org The final and activating step is the phosphorylation of CBV-DP to Carbovir triphosphate (CBV-TP), a reaction catalyzed by nucleoside diphosphate kinases. ontosight.aipharmgkb.orgontosight.ai This active triphosphate metabolite then acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase. ontosight.aireactome.org Studies in human lymphoid cells have confirmed the anabolic pathway from Carbovir to its mono-, di-, and triphosphate forms. nih.gov

The initial phosphorylation of Carbovir to its monophosphate is a crucial, often rate-limiting, step in its activation. nih.govustc.edu.cn Unlike many other nucleoside analogues, this conversion is not primarily handled by the typical deoxyribonucleoside kinases. nih.gov Instead, a more distinct enzymatic pathway is responsible for this bioactivation.

The primary enzyme responsible for the initial phosphorylation of Carbovir is a cytosolic 5'-nucleotidase (cN-II). nih.govnih.govnih.gov This enzyme, which preferentially hydrolyzes 6-hydroxypurine nucleotides like IMP and GMP, also exhibits phosphotransferase activity. nih.gov In this role, it can transfer a phosphate (B84403) group from a donor, such as inosine-5'-monophosphate (IMP), to Carbovir. nih.gov Studies have shown that Carbovir is a substrate for this purified cytosolic 5'-nucleotidase. nih.gov The approximate Km value of the nucleotidase for Carbovir was determined to be 1.7 mM, indicating that while the affinity is lower than for some natural nucleosides, this pathway is the key route for its initial activation. nih.gov This mechanism is significant as it bypasses the more common nucleoside kinase pathways. nih.gov

Investigations using human lymphoid cells, including lines deficient in specific kinases, have provided evidence that neither deoxycytidine kinase (dCK) nor adenosine (B11128) kinase (AK) is significantly involved in the primary phosphorylation of Carbovir. nih.govasm.org While both enantiomers of the carbocyclic analog of 2'-deoxyguanosine (B1662781) (CdG) were found to be substrates for dCK, with the l-enantiomer (B50610) being preferred, this kinase is not considered the main contributor to the anabolism of Carbovir itself in key target cells like CCRF-CEM. nih.govasm.org Similarly, adenosine kinase has been ruled out as a primary phosphorylating agent for Carbovir. nih.gov

Mitochondrial deoxyguanosine kinase (dGK) is another enzyme capable of phosphorylating purine (B94841) deoxynucleosides. slu.seuniprot.org However, studies have indicated that this mitochondrial enzyme is not primarily involved in the initial phosphorylation step of Carbovir in the cytoplasm of human lymphoid cells. nih.gov While dGK is crucial for mitochondrial DNA precursor synthesis and can phosphorylate various nucleoside analogs, its role in the activation of Carbovir is considered minimal compared to that of cytosolic 5'-nucleotidase. nih.govembopress.org

Once Carbovir monophosphate (CBV-MP) is formed, its subsequent phosphorylations are handled by other cellular kinases. The conversion of the monophosphate to the diphosphate is catalyzed by guanylate kinase (GMP kinase). nih.govpharmgkb.org This step exhibits remarkable stereoselectivity. The biologically active (-)-enantiomer of Carbovir monophosphate is an exceptionally efficient substrate for GMP kinase, reported to be 7,000 times more efficient than the (+)-enantiomer. nih.govebi.ac.uk This high degree of selectivity is a major reason for the differential antiviral activity between the two enantiomers. nih.gov

The final phosphorylation, from Carbovir diphosphate (CBV-DP) to the active Carbovir triphosphate (CBV-TP), is catalyzed by a broader range of enzymes with nucleoside-diphosphate (NDP) kinase activity. nih.govpharmgkb.org These enzymes generally show less specificity for the base or sugar part of the nucleotide. researchgate.net Several kinases have been identified as capable of performing this step, including pyruvate (B1213749) kinase, phosphoglycerate kinase, and creatine (B1669601) kinase, which phosphorylated both enantiomers of CBV-DP at similar rates. nih.govresearcher.life However, nucleoside-diphosphate kinase itself was found to preferentially phosphorylate the (-)-enantiomer, further contributing to the selective formation of the active metabolite. nih.govebi.ac.uk

Table 1: Kinase Involvement in the Phosphorylation of this compound (Carbovir)

This table summarizes the key cellular enzymes involved in the sequential phosphorylation of Carbovir to its active triphosphate form.

Phosphorylation StepMetabolite FormedPrimary Enzyme(s) InvolvedSubstrate Efficiency / Selectivity Notes
Step 1: Monophosphorylation Carbovir Monophosphate (CBV-MP)Cytosolic 5'-Nucleotidase (cN-II)Main pathway; Km for Carbovir is ~1.7 mM. nih.gov Deoxycytidine kinase, adenosine kinase, and mitochondrial deoxyguanosine kinase are not primarily involved. nih.gov
Step 2: Diphosphorylation Carbovir Diphosphate (CBV-DP)Guanylate Kinase (GMP Kinase)Highly stereoselective; (-)-CBV-MP is a 7,000-fold more efficient substrate than (+)-CBV-MP. nih.govebi.ac.uk
Step 3: Triphosphorylation Carbovir Triphosphate (CBV-TP)Nucleoside-Diphosphate Kinase (NDPK), Pyruvate Kinase, Phosphoglycerate Kinase, Creatine KinaseNDPK preferentially phosphorylates the (-)-enantiomer. nih.govebi.ac.uk Other kinases phosphorylate both enantiomers at similar rates. nih.govresearcher.life

Identification of Cellular Kinases Involved in Initial Phosphorylation Step

Interactions with Pyruvate Kinase, Phosphoglycerate Kinase, and Creatine Kinase

The metabolic activation of this compound (carbovir) to its active triphosphate form involves a series of phosphorylation steps catalyzed by cellular kinases. Following the initial phosphorylation to the monophosphate, the subsequent conversions to the diphosphate and triphosphate are crucial for its antiviral activity.

Research has shown that several cellular kinases are capable of phosphorylating the diphosphate form of both the (+) and (-) enantiomers of carbovir. Specifically, pyruvate kinase, phosphoglycerate kinase, and creatine kinase have been identified as enzymes that can phosphorylate both enantiomers of carbovir diphosphate at comparable rates. nih.govresearchgate.netacs.org This suggests that the phosphorylation from the diphosphate to the triphosphate stage is not the primary determinant of the stereoselective antiviral activity observed with carbovir. nih.gov

While these kinases can act on both enantiomers, other enzymes in the phosphorylation pathway exhibit significant stereoselectivity, ultimately leading to the preferential formation of the active (-)-carbovir (B125634) triphosphate. nih.gov

Stereoselectivity of Enzymatic Phosphorylation by Cellular Enzymes

The antiviral efficacy of this compound (carbovir) is highly dependent on its stereochemistry, with the (-)-enantiomer exhibiting potent anti-HIV activity while the (+)-enantiomer is inactive. This stereoselectivity is not due to the interaction with the viral reverse transcriptase, but rather is determined by the differential phosphorylation of the two enantiomers by cellular enzymes. nih.gov

The initial phosphorylation step, the conversion of the parent nucleoside to its 5'-monophosphate, is a key point of stereoselective discrimination. Studies have demonstrated that 5'-nucleotidase catalyzes the phosphorylation of the biologically active (-)-carbovir, but not the (+)-enantiomer. nih.govacs.org

Furthermore, a significant difference in substrate efficiency is observed at the level of guanylate kinase (GMP kinase). The monophosphate of (-)-carbovir is a vastly more efficient substrate for GMP kinase, being phosphorylated approximately 7,000 to 10,000 times more efficiently than the monophosphate of (+)-carbovir. nih.govacs.org

In contrast to the initial phosphorylation steps, the conversion of the diphosphate to the triphosphate, catalyzed by enzymes such as pyruvate kinase, phosphoglycerate kinase, and creatine kinase, occurs at similar rates for both enantiomers. nih.gov However, nucleoside-diphosphate kinase shows a preference for phosphorylating the (-)-enantiomer. nih.govacs.org

This cascade of enzymatic selectivity ensures that the active triphosphate form of (-)-carbovir is preferentially generated within the cell, leading to its potent antiviral effect.

Potentiation of this compound Phosphorylation by Endogenous Nucleobases and Nucleosides

The intracellular phosphorylation of this compound (carbovir) to its active triphosphate metabolite can be influenced by the presence of endogenous nucleosides and nucleobases. The regulation of the phosphorylation pathway is complex and can be affected by feedback mechanisms on the involved enzymes. mdpi.com

For instance, the formation of (-)-carbovir triphosphate (CBV-TP) from (-)-carbovir (CBV) can be significantly enhanced by mycophenolic acid. nih.gov Mycophenolic acid is an inhibitor of inosine (B1671953) monophosphate dehydrogenase, which leads to an increase in the intracellular pool of inosine monophosphate (IMP) and subsequently guanosine (B1672433) triphosphate (GTP). This suggests that the activity of the phosphorylating enzymes can be modulated by the levels of endogenous purine nucleotides. One study confirmed that mycophenolic acid increased the formation of CBV-TP from CBV by 75-fold. nih.gov

This potentiation highlights the intricate interplay between the salvage pathways for nucleosides and the activation of nucleoside analogue drugs.

Interaction with Viral Polymerases and Nucleic Acid Synthesis

Inhibition Kinetics of HIV-1 Reverse Transcriptase (RT)

The triphosphate form of the carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509), known as carbovir triphosphate (CBV-TP), is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.govnih.gov Its inhibitory activity has been demonstrated using various RNA and DNA templates. nih.govnih.gov The potency of CBV-TP is comparable to that of other well-known reverse transcriptase inhibitors like zidovudine (B1683550) triphosphate (AZT-TP), ddGTP, and ddTTP. nih.gov

Kinetic studies have been crucial in elucidating the mechanism by which CBV-TP exerts its antiviral effect. The kinetic constants for the incorporation of CBV-TP into DNA by HIV-1 RT are similar to those of the natural nucleotide, dGTP. nih.gov Transient kinetic studies have further suggested that nucleotide analogs with the 2',3'-didehydro-2',3'-dideoxy ribose ring structure are among the most effective substrates for HIV-1 RT. asm.orgresearchgate.net

It is noteworthy that both the (+) and (-) enantiomers of carbovir triphosphate can act as substrates and alternative substrate inhibitors of HIV-1 RT. nih.gov This indicates that the stereoselectivity of the antiviral activity of carbovir is not determined at the level of the viral polymerase but rather during the initial phosphorylation steps by cellular enzymes. nih.gov

Competitive Inhibition with Natural Deoxynucleoside Triphosphates

The triphosphate derivative of this compound (carbovir-TP) acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) with respect to the natural deoxynucleoside triphosphate, dGTP. nih.govnih.gov This means that carbovir-TP directly competes with dGTP for binding to the active site of the viral enzyme. nih.gov

Studies have shown that (-)-carbovir 5'-triphosphate is a potent inhibitor of HIV-1 RT, with an apparent Ki value similar to that of zidovudine triphosphate (AZT-TP). nih.gov The Ki value, or inhibition constant, is a measure of the inhibitor's binding affinity to the enzyme. A low Ki value indicates strong binding and potent inhibition. The reported Ki for the 5'-triphosphate of the carbocyclic analog of 2'-deoxyguanosine (CdG-TP) was 1 microM when competing with dGTP for incorporation into DNA by HIV-1 RT on both RNA and DNA templates. nih.gov

The mechanism of inhibition is a combination of this direct competition for binding and subsequent incorporation into the growing DNA chain, which leads to termination of viral DNA synthesis. nih.gov

Mechanism of DNA Chain Termination by Triphosphate Metabolites

The primary mechanism by which the triphosphate metabolite of this compound exerts its antiviral effect is through the termination of viral DNA chain elongation. nih.govnih.gov Once the triphosphate form of the analogue, (-)-carbovir 5'-triphosphate, is incorporated into the growing viral DNA strand by HIV-1 reverse transcriptase, it prevents the addition of further nucleotides. nih.gov

This chain termination occurs because the carbocyclic sugar moiety of the incorporated analogue lacks the 3'-hydroxyl group that is essential for forming the phosphodiester bond with the next incoming deoxynucleoside triphosphate. asm.org The absence of this 3'-OH group effectively halts the process of reverse transcription.

Interactions with Host Cellular Enzymes

The selectivity of antiviral nucleoside analogues is a critical factor, and their interaction with host cellular enzymes determines their therapeutic index.

Effects on Human DNA Polymerases (alpha, beta, gamma)

This compound analogues generally exhibit a lower affinity for human DNA polymerases compared to viral polymerases, which accounts for their selective antiviral activity.

Carbovir-triphosphate (Carbovir-TP) has been shown to be a poor inhibitor of human DNA polymerases alpha, beta, and gamma. nih.govresearchgate.net This lack of significant inhibition of host DNA polymerases is a key factor in its favorable safety profile. nih.gov

The carbocyclic analogue of 2'-deoxyguanosine triphosphate (CdG-TP) is a competitive inhibitor of human DNA polymerase alpha with a Ki of 1 µM, but it is not a potent inhibitor of DNA polymerase beta or gamma. nih.gov Interestingly, the incorporation of the monophosphate form of CdG by DNA polymerase alpha leads to the termination of DNA chain elongation. nih.gov

The following table summarizes the inhibitory constants (Ki) of carbocyclic nucleoside analogue triphosphates against human DNA polymerases.

CompoundDNA Polymerase α (Ki)DNA Polymerase β (Ki)DNA Polymerase γ (Ki)Reference
Carbovir-TPNot a potent inhibitorNot a potent inhibitorNot a potent inhibitor nih.govresearchgate.net
CdG-TP1 µMNot a potent inhibitorNot a potent inhibitor nih.gov

Modulation of Human Telomerase Activity by this compound Triphosphate and Analogues

Telomerase is a reverse transcriptase that maintains telomere length in cancer cells, and its inhibition is a target for anticancer therapy. Several this compound analogues have been investigated for their effects on human telomerase activity.

Carbovir 5'-triphosphate (CBV-TP) has been shown to inhibit telomerase activity with a half-maximal inhibitory concentration (IC50) of 6 ± 1.5 µM. ingentaconnect.commdpi.com Similarly, 2',3'-dideoxyguanosine 5'-triphosphate (ddGTP) and D-carbocyclic-2'-deoxyguanosine 5'-triphosphate (D-CdG-TP) also inhibit telomerase with IC50 values of 3 ± 2 µM and 11 ± 2 µM, respectively. ingentaconnect.com In contrast, the L-enantiomer of carbocyclic dGTP was found to be a much less potent inhibitor of human telomerase, suggesting stereoselectivity of the enzyme. researchgate.net

Another analogue, carbocyclic oxetanocin G triphosphate (C.OXT-GTP), competitively inhibits telomerase activity with respect to dGTP. nih.gov However, long-term treatment with the nucleoside form (C.OXT-G) unexpectedly resulted in telomere lengthening in cultured human cells. nih.gov

The table below details the half-maximal inhibitory concentrations (IC50) of various carbocyclic guanosine analogue triphosphates on human telomerase.

CompoundTelomerase IC50 (µM)Reference
Carbovir 5'-triphosphate (CBV-TP)6 ± 1.5 ingentaconnect.commdpi.com
2',3'-dideoxyguanosine 5'-triphosphate (ddGTP)3 ± 2 ingentaconnect.com
D-carbocyclic-2'-deoxyguanosine 5'-triphosphate (D-CdG-TP)11 ± 2 ingentaconnect.com

Structure Activity Relationship Sar of Carbocyclic 2 ,3 Dideoxyguanosine Analogues

Stereochemical Influence on Biological Activity: D- vs. L-Enantiomers

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of chiral drug molecules like carbocyclic nucleoside analogues. biomedgrid.comuou.ac.in While it was traditionally assumed that only the D-enantiomers, which mimic natural nucleosides, would possess significant antiviral activity, research has revealed a more complex scenario where L-enantiomers can also exhibit potent effects. nih.govnih.gov

The biological activity of these enantiomers is contingent on their interaction with cellular and viral enzymes, particularly kinases responsible for their phosphorylation into the active triphosphate form. nih.govresearchgate.net Studies on the carbocyclic analogue of 2'-deoxyguanosine (B1662781) (CdG) have shown that both D- and L-enantiomers can be phosphorylated by cellular enzymes. nih.gov For deoxycytidine kinase and mitochondrial deoxyguanosine kinase, the L-enantiomer (B50610) of CdG was found to be the preferred substrate. nih.govresearchgate.net Conversely, 5'-nucleotidase showed a preference for the D-enantiomer, although the phosphorylation rate of the L-enantiomer was still substantial. nih.gov

This lack of strict enantiospecificity by key kinases means that L-nucleosides can be converted to their active triphosphate forms, enabling them to exert biological activity. nih.gov For instance, the (-)-enantiomer of Carbovir (B1146969), a carbocyclic guanosine (B1672433) analogue, was shown to be responsible for its selective inhibition of HIV. In the realm of other carbocyclic analogues, β-L-carbocyclic 2',3'-didehydro-2',3'-dideoxyadenosine demonstrated potent anti-HBV and moderately potent anti-HIV activities, while its corresponding cytosine analogue also displayed antiviral effects. acs.org This highlights that for carbocyclic-2',3'-dideoxyguanosine analogues, both D- and L-enantiomers must be evaluated, as biological activity is not exclusively confined to the "natural" D-configuration. nih.gov

Table 1: Kinase Substrate Preference for CdG Enantiomers

Enzyme Preferred Enantiomer
Deoxycytidine Kinase L-CdG nih.govresearchgate.net
Mitochondrial Deoxyguanosine Kinase L-CdG nih.govresearchgate.net

Impact of Unsaturated Carbocyclic Ring Systems (e.g., 2',3'-didehydro)

The introduction of a double bond into the carbocyclic ring, creating a 2',3'-didehydro-2',3'-dideoxy (d4) system, significantly influences the molecule's conformation and biological activity. This modification results in a more planar ring structure. ucl.ac.uk Carbovir, the carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509), is a prominent example that emerged as a potent and selective agent against HIV. ucl.ac.ukscispace.comunal.edu.co Its active triphosphate form acts as a DNA chain terminator, inhibiting HIV reverse transcriptase. tandfonline.com

The success of Carbovir spurred the development of related compounds. clockss.org Abacavir (B1662851), a prodrug of Carbovir, was designed to improve oral bioavailability. clockss.orgnih.gov It features a cyclopropylamino group at the 6-position of the purine (B94841) base, which is later metabolized to yield Carbovir monophosphate. nih.govnih.gov

However, the antiviral activity of these unsaturated analogues is not universal. The parent compound, 2',3'-didehydro-2',3'-dideoxyguanosine (D4G), was initially found to be inactive, a phenomenon later attributed to its instability in solution. nih.govresearchgate.net A prodrug approach, modifying the 6-position of the guanine (B1146940) ring, was successful in stabilizing D4G and unlocking its anti-HIV activity. nih.govresearchgate.net This demonstrates that while the 2',3'-unsaturated carbocyclic scaffold is a promising feature, other factors like chemical stability and metabolic activation are crucial for therapeutic viability.

Significance of Halogenation (e.g., 2'-Fluoro Substitution) on Efficacy

The introduction of a fluorine atom at the 2'-position of the carbocyclic ring has been explored as a strategy to modulate the biological activity of nucleoside analogues. Fluorine's high electronegativity can alter the sugar pucker conformation and increase the stability of the glycosidic bond, making the analogue less susceptible to enzymatic cleavage. nih.gov

In the context of carbocyclic 2',3'-didehydro-2',3'-dideoxy nucleosides, the placement of the fluorine atom is critical. A study on 2'-fluoro-carbocyclic (2'F-C-d4) nucleosides revealed that the L-adenosine analogue (L-2'F-C-d4A) exhibited the most potent anti-HIV-1 activity. uga.edu In contrast, positional isomers where the fluorine was moved to the 3'-position (3'-F-C-d4) showed different activity profiles. The D-guanosine analogue (D-3'F-C-d4G) was found to be a very potent anti-HIV-1 compound. uga.edu

These findings underscore the subtle yet significant impact of halogenation. The specific position and stereochemistry (D- or L-configuration) of the fluoro-substitution in conjunction with the nucleobase determine the resulting compound's efficacy and viral specificity. Molecular modeling studies suggest that these modifications influence how the analogue interacts with the active site of viral enzymes like HIV reverse transcriptase, affecting its potential for inhibition and its susceptibility to drug resistance mechanisms. uga.edu

Modifications of the Carbocyclic Ring Framework

Replacing a carbon atom within the carbocyclic ring with a heteroatom, such as oxygen, creates a new class of analogues with altered chemical and biological properties. The synthesis of carbocyclic 3'-oxa-2',3'-dideoxyguanosine, where the 3'-carbon is replaced by an oxygen atom, has been reported. nih.gov This modification creates an oxolane (tetrahydrofuran) ring structure within the carbocyclic framework.

Evaluation of this 3'-oxa analogue against a range of DNA and RNA viruses revealed only marginal activity, limited to Herpes Simplex Virus-1 (HSV-1) and HSV-2. nih.gov Its potency was lower than that of the established antiviral drug Acyclovir (B1169). nih.gov The corresponding 7-deazaguanosine (B17050) version of the 3'-oxa compound showed no significant activity. nih.gov This suggests that while heteroatom incorporation is a viable synthetic strategy, the introduction of an oxygen at the 3'-position of the carbocyclic guanosine analogue does not broadly enhance its antiviral efficacy and may, in fact, diminish it compared to other modifications.

The size of the carbocyclic ring is a key determinant of its conformation and, consequently, its ability to be recognized and phosphorylated by cellular kinases and to interact with viral polymerases. While the five-membered cyclopentane (B165970) ring is the standard framework for analogues like Carbovir, research has explored other ring sizes. nih.govontosight.ai

Structure-Function Relationship of Purine Base Modifications

Modifications to the guanine base of this compound analogues play a pivotal role in their activity, stability, and metabolic profile. A key strategy involves altering substituents at the 6-position of the purine ring, often as a prodrug approach. nih.gov

For instance, Carbovir, which contains a guanine base, is a potent anti-HIV agent. scispace.com Abacavir, a highly successful antiviral drug, is a prodrug of Carbovir where the 6-oxo group of guanine is replaced by a cyclopropylamino group. nih.govnih.gov This modification enhances lipophilicity and oral bioavailability. nih.gov Inside the cell, the cyclopropylamino group is enzymatically removed to unmask the active Carbovir monophosphate. nih.gov Similarly, converting the unstable 2',3'-didehydro-2',3'-dideoxyguanosine (D4G) into its 6-cyclopropylamino prodrug (cyclo-D4G) increased its stability and conferred anti-HIV activity. nih.govresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Carbocyclic-2',3'-didehydro-2',3'-dideoxyguanosine (Carbovir)
Acyclovir
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine
Carbocyclic 3'-oxa-2',3'-dideoxy-7-deazaguanosine
Carbocyclic analogue of 2'-deoxyguanosine (CdG)
β-L-carbocyclic 2',3'-didehydro-2',3'-dideoxyadenosine
Abacavir
2',3'-didehydro-2',3'-dideoxyguanosine (D4G)
L-2'-fluoro-carbocyclic-2',3'-didehydro-2',3'-dideoxyadenosine (L-2'F-C-d4A)
D-2',3'-didehydro-2',3'-dideoxy-3'-fluoro-carbocyclic guanosine (D-3'F-C-d4G)
Cyclobut-G
6-cyclopropylamino-2',3'-didehydro-2',3'-dideoxyguanosine (cyclo-D4G)
7-deazaguanosine

Importance of Substitutions at the 6-Position

Research into the SAR of 2',3'-dideoxypurine nucleosides has highlighted the critical role of the substituent at the 6-position of the purine ring in determining anti-HIV activity. nih.gov Studies involving various 6-substituted purine analogues have demonstrated that the nature and size of the group at this position can dramatically alter the compound's potency. nih.gov

One of the most notable findings is the potent antiviral activity of N⁶-methyl-2',3'-dideoxyadenosine (D2MeA), which proved to be one of the most effective agents in its class. nih.gov The order of antiviral potency for various substituents at the 6-position was determined, suggesting a significant "bulk tolerance effect." nih.gov This effect indicates that while some substitution is beneficial, excessive bulk can be detrimental to the compound's ability to interact with its target, such as HIV reverse transcriptase. nih.gov

The general order of potency for substitutions at the 6-position is as follows: NHMe > NH₂ > Cl ≈ N(Me)₂ > SMe > OH ≈ NHEt > SH > NHBn ≈ H nih.gov

This trend underscores that a methylamino group is optimal for activity, surpassing the naturally occurring amino group in guanosine. The synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (carbovir), a potent anti-HIV agent, often involves a 2-amino-6-chloropurine (B14584) analogue as a key intermediate, which is then converted to the guanine analogue. scispace.comnih.gov Further modifications, such as adding a cyclopropylamino group at the 6-position to create prodrugs like cyclo-D4G, have been explored to enhance stability and other pharmacokinetic properties. researchgate.net

Substituent at 6-PositionRelative Antiviral Potency
NHMe (Methylamino)Most Potent
NH₂ (Amino)High
Cl (Chloro)Moderate
N(Me)₂ (Dimethylamino)Moderate
SMe (Methylthio)Lower
OH (Hydroxy)Low
NHEt (Ethylamino)Low
SH (Thio)Low
NHBn (Benzylamino)Low
H (Hydrogen)Low

Table 1: Relative antiviral potency of 2',3'-dideoxypurine nucleosides based on substitution at the 6-position. Data sourced from studies on 6-substituted analogues. nih.gov

Activity of 7-Deazaguanosine Analogues

The substitution of the nitrogen at the 7-position of the purine ring with a carbon atom, resulting in a 7-deazaguanosine analogue (a pyrrolo[2,3-d]pyrimidine), has been a successful strategy in the development of carbocyclic nucleosides with significant antiviral activity. tandfonline.comacs.org This modification can alter the molecule's properties, potentially improving its resistance to metabolic degradation. ontosight.ai

Several carbocyclic analogues of 7-deazaguanosine have been synthesized and evaluated for their antiviral effects. tandfonline.com For instance, (±)-7-deazacarbovir has shown potential anti-HIV and anti-human cytomegalovirus (HCMV) properties. acs.org In one study, 7-deaza analogues of carbovir demonstrated notable activity against both HIV-1 and HIV-2. tandfonline.com Specifically, one of the synthesized 7-deaza analogues was found to be approximately ten times more potent than another against these viruses in different cell lines. tandfonline.com

Furthermore, a series of 7-deazaneplanocin A analogues, which are also carbocyclic nucleosides, were synthesized and tested for activity against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). nih.gov Several of these compounds, including those with substitutions at the 7-position of the deaza-purine ring, exhibited significant anti-HCV and potent anti-HBV activities. nih.gov For example, compound 24 in the study, a 7-substituted-7-deazaneplanocin A analogue, showed potent anti-HBV activity with an EC₅₀ value of 0.32 µM and also demonstrated activity against lamivudine- and adefovir-resistant HBV mutants. nih.gov

However, not all 7-deaza modifications lead to enhanced activity. The synthesis of carbocyclic 3'-oxa-2',3'-dideoxy-7-deazaguanosine showed that this particular analogue had no significant antiviral activity, in contrast to its parent compound, carbocyclic 3'-oxa-2',3'-dideoxyguanosine, which showed marginal activity against HSV-1 and HSV-2. nih.gov This highlights the nuanced and often unpredictable nature of SAR in this class of compounds.

CompoundTarget VirusActivityReference
(±)-7-DeazacarbovirHIV, HCMVPotential Activity acs.org
7-Deaza analogues of CarbovirHIV-1, HIV-2Active, with one analogue being ~10x more potent tandfonline.com
7-Deazaneplanocin A (analogue 24)HBV (wild-type & resistant mutants)Potent (EC₅₀ = 0.32 µM) nih.gov
Carbocyclic 3'-oxa-2',3'-dideoxy-7-deazaguanosineVarious DNA and RNA virusesNo significant activity nih.gov

Table 2: Antiviral activity of selected 7-deazaguanosine analogues of carbocyclic nucleosides.

Mechanisms of Viral Resistance to Carbocyclic 2 ,3 Dideoxyguanosine Analogues

Mutations in HIV-1 Reverse Transcriptase Conferring Resistance

The genetic barrier to resistance for a given NRTI is determined by the number and type of mutations required to significantly reduce its antiviral activity. For carbocyclic guanosine (B1672433) analogues, several key mutations in the polymerase and RNase H domains of HIV-1 RT have been identified that contribute to resistance.

Specific amino acid substitutions in the HIV-1 reverse transcriptase enzyme can significantly reduce the susceptibility to carbocyclic-2',3'-dideoxyguanosine analogues. These mutations can emerge alone or, more commonly, in combination, leading to varying degrees of resistance.

M184V: The methionine-to-valine substitution at codon 184 is a primary mutation selected by several NRTIs, including carbocyclic guanosine analogues like abacavir (B1662851). nih.gov This single mutation can confer a moderate decrease in susceptibility. nih.gov It is a key mutation associated with the discriminant mechanism of resistance. nih.gov

L74V: The leucine-to-valine change at codon 74 is frequently selected by drugs like didanosine (B1670492) and abacavir. nih.gov It often appears in combination with M184V, and this pair is the most common pattern associated with resistance to both abacavir and didanosine. nih.gov The L74V mutation on its own contributes to resistance and also plays a role in modulating the excision of the incorporated drug. nih.govnih.govasm.org

F77L: A phenylalanine-to-leucine substitution at codon 77 is typically found as an accessory mutation, often in conjunction with the Q151M multi-drug resistance mutation. researchgate.net In vitro selection studies with a 3'-azido analogue of deoxyguanosine have also identified F77L, alongside L74V and L214F, as part of a cluster of resistance mutations. nih.govnih.gov

K476N: This lysine-to-asparagine mutation is located in the RNase H domain of the reverse transcriptase. It has been co-selected with polymerase domain mutations (L74V, F77L, L214F) in response to a guanosine analogue. nih.govnih.gov Its presence suggests a complex resistance mechanism involving interplay between the polymerase and RNase H domains. Specifically, the K476N mutation has been shown to partially restore the enzyme's ability to excise the incorporated drug analogue. nih.govnih.govasm.org

V518I: A valine-to-isoleucine change at codon 518, also in the RNase H domain, has been identified alongside K476N and the polymerase domain mutations mentioned above during in vitro resistance selection. nih.govnih.gov

The following table summarizes the resistance fold change for various HIV-1 RT mutants against selected carbocyclic nucleoside analogues.

RT Mutation(s) Analogue Fold Resistance (EC50) Reference
M184VAbacavir (1592U89)6-fold
Q151MAbacavir (1592U89)16-fold
L74V/F77L/L214F/K476N/V518I3'-azido-ddG~2.0-fold nih.gov
Single-genome derived (L74V, L214F+)3'-azido-ddG3.2 to 4.0-fold nih.gov

Molecular modeling and X-ray crystallography have provided critical insights into how resistance mutations interfere with the binding and activity of NRTIs. The active site of HIV-1 RT forms a specific pocket that accommodates the incoming dNTP. Mutations can alter the size, shape, and electrostatic properties of this pocket, thereby hindering the binding of the NRTI analogue.

For carbocyclic guanosine analogues, the M184V mutation is a well-studied example. The substitution of the larger methionine with the smaller, branched valine at position 184 causes steric hindrance with the sugar moiety of certain NRTIs. This clash can destabilize the RT-inhibitor complex, leading to reduced inhibitor binding and incorporation.

Structural studies of the K65R mutation, another key resistance mutation for some NRTIs, show that the arginine side chain can reposition the template-primer, affecting the binding of the incoming nucleotide. While not a primary mutation for all carbocyclic guanosine analogues, its interaction with them demonstrates the principle of resistance through altered enzyme-substrate conformation. The combination of mutations like K65R and M184V can further alter the active site, leading to higher levels of resistance.

Impact of Resistance Mutations on Substrate Binding Affinity and Incorporation Efficiency

Studies on 3'-azido-ddG, a guanosine analogue, have shown that the L74V mutation allows the RT enzyme to effectively discriminate between the natural substrate (dGTP) and the analogue triphosphate. nih.govasm.orgnih.gov This discrimination is primarily driven by a significant decrease in the binding affinity (a higher Kd) for the inhibitor, rather than a change in the chemical incorporation step (kpol). nih.govasm.orgnih.gov In essence, the mutated enzyme is less likely to bind the inhibitor in the first place, giving the natural dGTP a competitive advantage.

The table below presents kinetic data for the interaction of wild-type and mutant HIV-1 RT with this compound triphosphate (Carbovir-TP) and a related analogue.

Enzyme Inhibitor Ki (µM) Kd (µM) kpol (s-1) Reference
Wild-Type HIV-1 RTCarbovir-TP0.47--
Wild-Type HIV-1 RT3'-azido-ddGTP-1.1 ± 0.148 ± 2 asm.org
SGS3 Mutant RT3'-azido-ddGTP-11 ± 141 ± 1 asm.org
SGS3-K476N Mutant RT**3'-azido-ddGTP-13 ± 139 ± 1 asm.org
SGS3 Mutant: L74V/F77L/V106I/L214F/R277K/K476N
**SGS3-K476N Mutant: L74V/F77L/V106I/L214F/R277K

Altered Excision Mechanisms of Incorporated Analogues

The second major mechanism of NRTI resistance is the ATP-dependent phosphorolytic removal, or excision, of the chain-terminating nucleoside monophosphate from the primer strand. This reaction is essentially the reverse of the polymerization step and allows DNA synthesis to continue. Thymidine analogue mutations (TAMs), such as M41L and T215Y, are well-known to enhance this excision capability. nih.gov

Interestingly, some mutations selected by non-thymidine analogues can have the opposite effect. Biochemical analyses have demonstrated that the L74V mutation severely impairs the RT's ability to excise the chain-terminating 3'-azido-ddG monophosphate. nih.govasm.org This suggests that while L74V confers resistance through discrimination, it makes the virus more susceptible to permanent chain termination if the analogue does get incorporated.

This interplay is further complicated by mutations in the RNase H domain. The K476N mutation, which is selected along with L74V, has been shown to partially restore the enzyme's ability to excise the incorporated guanosine analogue on an RNA/DNA template. nih.govnih.govasm.org This restoration is achieved by selectively decreasing the frequency of secondary RNase H cleavage events, which may provide the polymerase active site more time or a better conformation to perform the excision reaction. nih.govasm.org This highlights a complex interplay between different domains of the RT enzyme in defining the final resistance phenotype.

Prodrug Strategies and Advanced Delivery Approaches for Carbocyclic 2 ,3 Dideoxyguanosine

Design and Synthesis of Prodrugs to Enhance Intracellular Activation and Bioavailability

The primary prodrug of Carbovir (B1146969) is Abacavir (B1662851), a compound designed to enhance oral bioavailability and intracellular delivery of the active antiviral agent. The synthesis of Abacavir often starts from a versatile lactam, (rac)-2-azabicyclo[2.2.1]hept-5-en-3-one, which serves as a key carbocyclic precursor. nih.govresearchgate.net A facile synthetic method involves the creation of a 2-amino-6-chloropurine (B14584) carbocyclic analog. From this 6-chloro intermediate, Abacavir can be prepared in a direct, one-step reaction. nih.govumn.edu

Another advanced prodrug strategy involves the "ProTide" approach, which masks the monophosphate of the nucleoside analog to facilitate cell entry. acs.org For Carbovir, aryloxymethoxyalaninyl phosphoramidate (B1195095) (APA) prodrugs of its parent, Abacavir, have been synthesized. dntb.gov.uabham.ac.uk This design strategy has been shown to significantly improve the formation of the active metabolite, Carbovir 5'-triphosphate, within cells. dntb.gov.uabham.ac.uk The synthesis of these phosphoramidate prodrugs involves complex chemical processes, including the potential need for protecting groups on the 3'-hydroxyl function to improve regioselectivity and yield. researchgate.netcardiff.ac.uk

These synthetic strategies aim to modify the physicochemical properties of the parent drug, such as lipophilicity and solubility, to overcome barriers to its absorption and cellular uptake. pharmgkb.orgnih.gov By attaching specific chemical moieties that are later cleaved inside the cell, these prodrugs ensure that higher concentrations of the active form reach the target site.

Table 1: Key Compounds in Prodrug Strategies for Carbocyclic-2',3'-dideoxyguanosine

Compound NameChemical NameRole
This compoundCarbovirThe parent active drug.
Abacavir(1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanolA successful prodrug of Carbovir with enhanced bioavailability. drugbank.comnih.gov
Carbovir TriphosphateCarbovir 5'-triphosphate (CBV-TP)The pharmacologically active metabolite that inhibits HIV reverse transcriptase. drugbank.comimmunopaedia.org.za
Abacavir Monophosphate-The first intracellular metabolite of Abacavir. nih.govimmunopaedia.org.za
Carbovir MonophosphateCarbovir 5'-monophosphate (CBV-MP)An intermediate metabolite in the activation pathway of Abacavir. nih.govasm.org

Enzymatic Conversion Mechanisms of Prodrugs (e.g., Adenosine (B11128) Deaminase-Mediated Pathways)

The intracellular activation of Abacavir into Carbovir triphosphate is a multi-step enzymatic process that is distinct from the activation of Carbovir itself. asm.orgnih.gov This unique pathway is crucial for its efficacy. Abacavir does not act as a direct prodrug of Carbovir in the sense that it is not directly deaminated to Carbovir in significant amounts. asm.org Instead, the activation cascade begins after Abacavir enters the cell.

The enzymatic conversion proceeds as follows:

Initial Phosphorylation: Abacavir is first phosphorylated by a cellular enzyme, adenosine phosphotransferase, to form Abacavir 5'-monophosphate. nih.govasm.orgnih.gov Diphosphate (B83284) or triphosphate forms of Abacavir itself are not detected in cells, indicating the next step is essential. nih.gov

Deamination: The key conversion step involves the deamination of Abacavir monophosphate. This reaction is catalyzed by a cytosolic enzyme, an adenosine deaminase-like protein (ADAL), which converts Abacavir monophosphate into Carbovir 5'-monophosphate (CBV-MP). nih.goviiarjournals.orgreactome.org This step is critical, as the direct deamination of Abacavir is very inefficient. asm.org

Subsequent Phosphorylations: Carbovir monophosphate is then sequentially phosphorylated by other cellular kinases. Guanylate kinase converts CBV-MP to Carbovir diphosphate (CBV-DP). nih.gov Finally, various kinases, including creatine (B1669601) kinases, pyruvate (B1213749) kinases, and nucleoside diphosphate kinases, convert CBV-DP into the active antiviral agent, Carbovir 5'-triphosphate (CBV-TP). nih.govnih.gov

This specific enzymatic pathway, particularly the deamination of the monophosphate form, allows Abacavir to effectively generate the active Carbovir triphosphate inside target cells, overcoming the limitations observed with direct administration of Carbovir. asm.orgnih.gov

Table 2: Enzymes Involved in Abacavir Activation

Enzyme/Enzyme ClassStep in Activation PathwaySubstrateProduct
Adenosine PhosphotransferaseInitial phosphorylationAbacavirAbacavir Monophosphate
Adenosine Deaminase-Like Protein (ADAL)Deamination of the monophosphateAbacavir MonophosphateCarbovir Monophosphate
Guanylate KinaseSecond phosphorylationCarbovir MonophosphateCarbovir Diphosphate
Various Cellular KinasesFinal phosphorylationCarbovir DiphosphateCarbovir Triphosphate

Optimization of Systemic Exposure and Tissue Distribution through Prodrug Design

A primary goal of prodrug design is to improve the pharmacokinetic profile of a drug, enhancing its systemic exposure and ensuring it reaches target tissues in effective concentrations. The design of Abacavir as a prodrug for Carbovir successfully addresses these objectives. asm.org

One of the most significant achievements of this prodrug strategy is the marked improvement in oral bioavailability. Abacavir is rapidly absorbed after oral administration and has a high absolute bioavailability of approximately 83%. pharmgkb.orgnih.govnih.govfda.gov This is a substantial improvement over the parent compound, Carbovir, and allows for effective oral dosing.

The chemical structure of Abacavir was designed to have a balance of lipophilicity and water solubility. pharmgkb.orgnih.gov This dual characteristic allows it to readily cross cellular membranes via passive diffusion and distribute extensively throughout the body. pharmgkb.orgnih.gov Notably, this includes penetration into the central nervous system, an important sanctuary site for HIV. pharmgkb.orgnih.gov Following administration, Abacavir readily distributes into erythrocytes, with total blood and plasma drug-related radioactivity concentrations being identical. fda.gov

Systemic exposure to the active metabolite, intracellular Carbovir triphosphate (CBV-TP), can be effectively managed through different dosing regimens of Abacavir. asm.org Studies have shown that once-daily and twice-daily dosing of Abacavir can lead to similar trough concentrations of intracellular CBV-TP, providing pharmacokinetic support for flexible dosing schedules. asm.org The primary routes of elimination for Abacavir are hepatic metabolism by alcohol dehydrogenase and glucuronosyltransferase into inactive metabolites, with less than 2% of the drug excreted unchanged. pharmgkb.orgnih.govfda.gov This metabolic stability, avoiding major cytochrome P450 pathways, also contributes to a more predictable pharmacokinetic profile. pharmgkb.orgnih.gov

Table 3: Pharmacokinetic Parameters of Abacavir

ParameterValue / DescriptionReference(s)
Oral Bioavailability~83% pharmgkb.orgnih.govfda.gov
Protein Binding~50% nih.govfda.gov
DistributionWidely distributed; penetrates the blood-brain barrier and erythrocytes. pharmgkb.orgnih.govfda.gov
Primary Elimination RouteHepatic metabolism by alcohol dehydrogenase and glucuronosyltransferase. pharmgkb.orgfda.gov
Half-life (plasma)~1.5 hours youtube.com
Half-life (intracellular CBV-TP)~14.1 hours asm.org

Future Research Directions in Carbocyclic 2 ,3 Dideoxyguanosine Research

Development of Novel Carbocyclic Nucleoside Analogues with Enhanced Efficacy and Selectivity

The quest for novel carbocyclic nucleoside analogues with superior antiviral activity and improved selectivity remains a cornerstone of future research. A primary strategy involves the chemical modification of the core carbocyclic ring and the nucleobase to optimize pharmacological properties. biorxiv.org The continuous emergence of new viruses and the development of resistance to existing drugs necessitate the creation of structurally diverse antiviral agents. biorxiv.orgnih.gov

One promising avenue of research is the synthesis of carbocyclic analogues with modified sugar mimics. For instance, the replacement of the furanose oxygen with a methylene (B1212753) group to create the carbocyclic scaffold enhances chemical stability against enzymatic degradation by phosphorylases. mdpi.comwgtn.ac.nz However, this can also lead to less favorable conformations for biological activity. nih.gov To address this, researchers are developing carbobicyclic analogues that lock the pseudosugar ring into a bioactive conformation. nih.gov An example is the development of analogues with a bicyclo[3.1.0]hexane core, which has demonstrated promising antiviral activities. nih.gov More recent research has focused on the design and synthesis of nucleoside analogues with a novel bicyclo[4.3.0]nonene carbobicyclic core, which have shown high antiviral efficacy against respiratory syncytial virus (RSV). nih.govbiorxiv.org

Further diversification strategies include the introduction of various nucleobases such as adenosine (B11128), guanosine (B1672433), and 5-fluorouracil (B62378) onto these novel carbocyclic scaffolds. nih.gov Modifications at the 6-position of the purine (B94841) ring, as seen in the development of Abacavir (B1662851) from Carbovir (B1146969), have been shown to alleviate issues of cytotoxicity and improve oral bioavailability. nih.govasm.org The synthesis of l-carbocyclic nucleosides is also being explored, as some of these enantiomers have shown potent antiviral activity. acs.org

The following table summarizes some of the novel carbocyclic nucleoside analogues and their key features:

Analogue TypeCore StructureKey FeaturesTargeted Viruses (Examples)
Bicyclo[4.3.0]nonene analoguesCarbobicyclicRibose-like conformation, promising antiviral activity, minimal cytotoxicity. nih.govRespiratory Syncytial Virus (RSV) nih.govbiorxiv.org
Bicyclo[3.1.0]hexane analoguesCarbobicyclicLocked bioactive conformation, superior drug-like properties. nih.govNot Specified in provided results
Bicyclo[2.2.1]heptane analoguesCarbobicyclicAlternative carbocyclic system. mdpi.comNot Specified in provided results
6-substituted purine analoguesModified NucleobaseImproved solubility and oral bioavailability, reduced cytotoxicity. nih.govHIV nih.gov
l-Carbocyclic nucleosidesEnantiomeric FormPotent antiviral activity. acs.orgHIV, HBV acs.org

Advanced Mechanistic Elucidation of Enzyme-Substrate Interactions

A profound understanding of how carbocyclic nucleoside analogues interact with their viral enzyme targets at a molecular level is crucial for the rational design of more effective drugs. Future research will increasingly rely on advanced biochemical and structural biology techniques to elucidate these enzyme-substrate interactions. The primary target for many of these analogues, including the triphosphate form of Carbocyclic-2',3'-dideoxyguanosine (Carbovir), is viral reverse transcriptase (RT). nih.gov

Pre-steady-state kinetic analysis is a powerful tool to dissect the individual steps of the enzymatic reaction, including substrate binding and incorporation. nih.gov Such studies have been instrumental in understanding the mechanism of action of compounds like (-)-Carbovir (B125634) 5'-triphosphate, revealing it to be a potent inhibitor of HIV-1 reverse transcriptase that acts as a chain terminator. nih.gov Future research will likely apply these techniques to a wider range of novel carbocyclic analogues to determine how specific structural modifications influence their interaction with the enzyme's active site. asm.org

X-ray crystallography and other structural biology methods provide atomic-level insights into how these analogues bind to their target enzymes. sfu.ca These studies can reveal the precise conformational changes in both the inhibitor and the enzyme upon binding, which can explain the basis of their inhibitory activity and selectivity. nih.gov For example, understanding how the flexibility of the carbocyclic ring influences its fit within the active site can guide the design of more rigid or conformationally constrained analogues with higher binding affinity. nih.gov

"Fleximer" nucleoside analogs, which contain two or more planar moieties in the heterocyclic base connected by a bond that allows rotation, are being investigated as molecular probes to study enzyme-substrate interactions. researchgate.net These flexible molecules can adopt different conformations, providing valuable information about the steric and electronic requirements of the enzyme's active site. researchgate.net

Strategies to Overcome and Mitigate Viral Resistance

The development of viral resistance is a major obstacle in antiviral therapy. Viruses, particularly RNA viruses like HIV, have high mutation rates that can lead to the selection of drug-resistant strains. nih.gov Future research is focused on developing strategies to both overcome existing resistance mechanisms and design new drugs that are less prone to the development of resistance.

One key approach is to design nucleoside analogues that are effective against viral strains carrying resistance mutations. For HIV, specific mutations in the reverse transcriptase gene can confer resistance to carbocyclic nucleoside analogues. For example, the L74V mutation in HIV RT has been shown to allow the enzyme to discriminate between the natural nucleotide and the triphosphate of a 3'-azido-ddG analogue. nih.gov Understanding the molecular basis of this discrimination can inform the design of new analogues that are not affected by this mutation.

Another strategy is to develop inhibitors that have a high genetic barrier to resistance, meaning that multiple mutations are required for the virus to become resistant. This can be achieved by designing analogues that interact with highly conserved regions of the viral enzyme or that have a novel mechanism of action. The structural diversity offered by novel carbocyclic scaffolds is key to overcoming drug resistance. biorxiv.orgnih.gov

The development of prodrugs represents another important strategy. asm.org Prodrugs are inactive compounds that are converted into their active form within the cell. This approach can improve the pharmacokinetic properties of the drug and potentially bypass some resistance mechanisms that involve impaired cellular uptake or activation. wgtn.ac.nzasm.org

Potential for Combination Therapies with Other Antiviral Agents

Combination therapy, also known as highly active antiretroviral therapy (HAART) in the context of HIV, has become the standard of care for many viral infections. asm.org The use of multiple drugs with different mechanisms of action can enhance antiviral efficacy, reduce the likelihood of resistance development, and allow for lower doses of individual agents. mdpi.comresearchgate.net

Future research will continue to explore the potential of this compound and its novel analogues in combination with other classes of antiviral drugs. mdpi.com For HIV, this could include combinations with other nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors, and integrase inhibitors. asm.org The unique resistance profiles of novel carbocyclic analogues could make them valuable components of combination regimens for treatment-experienced patients who have developed resistance to other drugs. asm.org

The potential for combination therapies extends beyond HIV. For other viral infections, combining carbocyclic nucleoside analogues with direct-acting antivirals that target different viral proteins could lead to synergistic effects and improved treatment outcomes. mdpi.com For instance, in the treatment of hepatitis B, combination therapies involving nucleoside analogues have shown improved outcomes. mdpi.com The exploration of such combinations for a broader range of viral diseases is a promising area for future research.

Q & A

Basic Research Questions

Q. How is Carbocyclic-2',3'-dideoxyguanosine synthesized, and what analytical methods ensure its structural integrity and purity?

  • Methodology : The synthesis typically involves stereoselective cyclopropane ring formation and coupling with a guanine base. Advanced NMR techniques (e.g., 1^1H, 13^{13}C, and 2D-COSY) are critical for confirming stereochemistry and purity. For example, 500-MHz proton-NMR combined with ab initio molecular orbital calculations can resolve conformational ambiguities in the sugar ring . High-performance liquid chromatography (HPLC) with UV detection is used to validate purity.

Q. What is the mechanism of antiviral activity against HIV-1?

  • Methodology : this compound inhibits HIV-1 reverse transcriptase (RT) by acting as a chain terminator after intracellular phosphorylation to its triphosphate form. Pre-steady-state kinetic assays (e.g., radiolabeled dNTP incorporation) quantify RT inhibition efficiency. For instance, the IC50_{50} for RT inhibition in H9 cells infected with HIV-1 HTLV-IIIb was 0.8 µM, with cytotoxicity IC50_{50} >2 mM .

Q. How is the compound metabolized in human lymphoid cells, and what enzymes are involved in its activation?

  • Methodology : Metabolic profiling using 32^{32}P-labeled nucleotides and mass spectrometry reveals that the compound is phosphorylated to mono-, di-, and triphosphate forms. Cytosolic 5'-nucleotidase, rather than deoxycytidine or adenosine kinases, catalyzes the initial phosphorylation step. Co-administration with hypoxanthine or adenine enhances nucleotide accumulation, likely via modulation of nucleotidase activity .

Q. What structural features contribute to its acid stability and enzyme substrate specificity?

  • Methodology : Comparative studies using analogues (e.g., 2'-β-fluoro derivatives) assess stability via pH-dependent degradation kinetics. Octanol-water partition coefficients and adenosine deaminase/purine nucleoside phosphorylase assays evaluate lipophilicity and enzymatic resistance. Fluorination at the 2' position improves stability but reduces potency .

Advanced Research Questions

Q. How do mutations in HIV-1 RT (e.g., L74V, K476N) confer resistance to this compound analogues?

  • Methodology : Site-directed mutagenesis and biochemical assays (e.g., steady-state kinetics, excision assays) dissect resistance mechanisms. The L74V mutation reduces 3'-azido-ddGTP binding affinity (KdK_d) by 35-fold, while K476N partially restores excision activity on RNA/DNA templates. Radiolabeled template-primer (T/P) systems quantify excision efficiency .

Q. What experimental strategies address the instability and poor bioavailability of dideoxyguanosine analogs?

  • Methodology : Prodrug design (e.g., 6-cyclopropylamino substitution) enhances stability and lipophilicity. Cyclo-D4G, a prodrug of 2',3'-didehydro-2',3'-dideoxyguanosine, demonstrates improved solubility and reduced cytotoxicity. Stability is validated via accelerated degradation studies under physiological conditions .

Q. How does cross-resistance develop between this compound and other dideoxynucleosides (e.g., AZT, ddI)?

  • Methodology : Longitudinal viral load monitoring and full-genome sequencing of HIV-1 isolates identify resistance mutations (e.g., Q151M, F116Y). Biochemical characterization of RT mutants (e.g., A62V/V75I/F77L) reveals reduced sensitivity to multiple dideoxynucleosides. Competitive inhibition assays with AZT triphosphate quantify resistance levels .

Q. What role does the nucleoside base structure play in determining resistance profiles?

  • Methodology : Comparative studies of 3’-azido-2’,3’-dideoxynucleosides (e.g., ddG vs. ddA) using RT inhibition and excision assays show that purine bases (guanine vs. adenine) dictate resistance mechanisms. Structural modeling (e.g., RT-dNTP binding pocket analysis) highlights steric clashes induced by base modifications .

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